BenchChemオンラインストアへようこそ!

Erythromycin ethyl succinate

gastrointestinal tolerability erythromycin formulation comparison adverse event incidence

Erythromycin ethyl succinate (EES) is the 2′-ethylsuccinate ester prodrug of the macrolide antibiotic erythromycin A. As a taste-masked ester prodrug requiring in vivo hydrolysis to release active erythromycin base, EES was specifically designed to overcome the extreme bitterness and acid lability of the parent molecule.

Molecular Formula C43H75NO16
Molecular Weight 862.1 g/mol
Cat. No. B7776354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin ethyl succinate
Molecular FormulaC43H75NO16
Molecular Weight862.1 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
InChIInChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3
InChIKeyNSYZCCDSJNWWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL

Erythromycin Ethyl Succinate: Macrolide Prodrug with Quantifiable GI Tolerability and Pediatric Formulation Differentiation


Erythromycin ethyl succinate (EES) is the 2′-ethylsuccinate ester prodrug of the macrolide antibiotic erythromycin A. As a taste-masked ester prodrug requiring in vivo hydrolysis to release active erythromycin base, EES was specifically designed to overcome the extreme bitterness and acid lability of the parent molecule [1]. It is formulated primarily as an oral suspension and film-coated tablet for both pediatric and adult use, with well-characterized activity against Gram-positive cocci, atypical respiratory pathogens (Mycoplasma pneumoniae, Chlamydia pneumoniae), and Bordetella pertussis [2]. Unlike simple salts such as erythromycin stearate, the ethylsuccinate ester confers distinct absorption, tolerability, and palatability properties that are quantitatively measurable and clinically consequential.

Why Erythromycin Salts and Esters Cannot Be Interchanged: Evidence-Based Selection Criteria for Erythromycin Ethyl Succinate


Erythromycin is commercially available as the free base, stearate salt, estolate ester, and ethylsuccinate ester; these are not bioequivalent and differ markedly in oral bioavailability, food sensitivity, GI tolerability, and palatability [1]. Two erythromycin products with identical free-base equivalent doses can yield 5- to 7-fold differences in absorbed active drug [2]. Simple substitution of erythromycin ethyl succinate with enteric-coated base pellets or stearate tablets can therefore produce therapeutically inequivalent systemic exposure, alter GI side-effect burden, and compromise pediatric acceptability—each of which has been documented in controlled comparative studies. The selection decision thus requires formulation-specific evidence rather than class-level assumptions.

Erythromycin Ethyl Succinate vs. In-Class Comparators: Quantitative Head-to-Head Evidence for Formulation Selection


48.9% vs 70.8% GI Side-Effect Incidence: Superior Tolerability over Enteric-Coated Erythromycin Base

In a direct observational study of patients receiving oral erythromycin, the incidence of gastrointestinal (GI) side effects was 48.9% for erythromycin ethylsuccinate compared with 70.8% for enteric-coated erythromycin base tablets—an absolute reduction of 21.9 percentage points (relative reduction of 31%) [1]. The enteric-coated base was also associated with a higher rate of individual adverse reactions and more frequent discontinuations due to GI intolerance.

gastrointestinal tolerability erythromycin formulation comparison adverse event incidence

Significantly Less Abdominal Pain than Erythromycin Base: Randomized Tolerability Evidence

In a randomized study of 80 primary care patients with upper respiratory tract infections, erythromycin ethylsuccinate (666 mg tid) caused significantly less abdominal pain than erythromycin base (500 mg qid) as assessed by daily patient-reported outcomes (chi-square test, p < 0.05) [1]. There were no significant differences in other tolerability parameters (nausea, vomiting, diarrhoea) between the two formulations, and clinical response was equivalent.

abdominal pain erythromycin tolerability randomized controlled trial

Food-Enhanced Absorption: Mealtime Dosing Increases EES Bioavailability Whereas Stearate Absorption Is Unaffected

A comparative absorption study in infants and children (6 months–6 years) demonstrated that administration of erythromycin ethylsuccinate at mealtimes considerably increased its absorption, whereas erythromycin stearate absorption showed little change when co-administered with food [1]. Additionally, in the fasting state, stearate absorption was much lower than that of ethylsuccinate in infants aged 1–6 months. US FDA-approved prescribing information confirms that erythromycin ethylsuccinate achieves comparable serum levels in the fasting and nonfasting states and may be administered without regard to meals [2].

food effect oral bioavailability pediatric pharmacokinetics

Taste-Masked Prodrug Design: Eliminating the Unacceptably Bitter Taste of Free Erythromycin for Pediatric Oral Suspension

The 2′-ethylsuccinate esterification of erythromycin A eliminates the 'unacceptably bitter taste of free erythromycin,' enabling the formulation of palatable pediatric oral suspensions [1]. The prodrug itself is pharmacologically inactive and must undergo base-catalyzed hydrolysis in vivo to liberate active erythromycin base. Critically, the prodrug hydrolyzes at a measurable rate in aqueous suspension (the medicine bottle), which has motivated further proprodrug development efforts [1]. In double-blinded taste testing, brand erythromycin estolate (another ester) was rated significantly more palatable than all other erythromycin products including ethylsuccinate preparations (P = 0.0002), establishing that taste-masking is ester-dependent and not uniform across the class [2].

taste masking prodrug pediatric formulation palatability

Comparable Clinical Efficacy to Clarithromycin in Pediatric Community-Acquired Pneumonia: 95% vs 98% Clinical Success

In a randomized, multicenter trial involving 260 children (aged 3–12 years) with radiographically confirmed community-acquired pneumonia, erythromycin ethylsuccinate (40 mg/kg/day divided bid or tid for 10 days) achieved clinical success in 95% of patients (105/110) and radiologic success in 94% (92/110), compared with clarithromycin (15 mg/kg/day divided bid for 10 days) which achieved 98% clinical success (121/124) and 98% radiologic success (109/111) [1]. Pathogen-specific eradication rates were comparable: for C. pneumoniae, eradication was 86% (12/14) with erythromycin vs 79% (15/19) with clarithromycin; for M. pneumoniae, both achieved 100% (4/4 and 9/9, respectively). GI adverse events occurred in approximately one-fourth of patients in both groups and were mild to moderate in severity.

pediatric pneumonia Mycoplasma pneumoniae Chlamydia pneumoniae comparative efficacy

Lower Hepatotoxicity Liability than Erythromycin Estolate: Cholestatic Hepatitis Primarily Associated with the Estolate Ester

Cholestatic hepatitis, the most clinically significant hepatic adverse reaction among erythromycins, is associated primarily with erythromycin estolate (the 2′-propionyl ester), not with ethylsuccinate [1]. A patient with confirmed erythromycin estolate hepatotoxicity demonstrated cross-sensitivity to the propionyl ester linkage but not to the ethylsuccinate ester or to erythromycin base and stearate, indicating that the hepatotoxic moiety is specific to the propionyl ester at the 2′ position [2]. While all erythromycin preparations carry a rare risk of hepatic injury, the estolate formulation carries a specific hepatotoxicity warning and is generally avoided in patients with pre-existing liver disease, positioning ethylsuccinate as the safer ester option for hepatic-risk populations.

hepatotoxicity cholestatic hepatitis erythromycin ester safety

Procurement-Driven Application Scenarios for Erythromycin Ethyl Succinate: Where the Evidence Supports Prioritization


Pediatric Oral Antibiotic Suspension Requiring Palatability and Food-Flexible Dosing

In pediatric outpatient settings where a macrolide is indicated (e.g., pertussis prophylaxis, community-acquired pneumonia, or streptococcal pharyngitis in penicillin-allergic children), erythromycin ethylsuccinate oral suspension provides a taste-masked prodrug that eliminates the bitterness of free erythromycin [1]. The food-enhanced absorption means it can be administered with meals—improving adherence in young children—unlike erythromycin stearate, for which food provides no absorption benefit [2]. The 21.9-percentage-point lower GI side-effect incidence versus enteric-coated base [3] further supports superior tolerability in the pediatric population.

Cost-Sensitive Institutional Formulary Requiring Macrolide Class Coverage with Acceptable Tolerability

For hospital or health-system formularies where macrolide coverage is needed but budget constraints preclude universal use of newer agents (clarithromycin, azithromycin), erythromycin ethylsuccinate offers clinical efficacy within 3–4 percentage points of clarithromycin for pediatric pneumonia [4] while avoiding the estolate-specific hepatotoxicity signal [5]. The significantly lower abdominal pain versus erythromycin base [6] and food-independent administration label [2] make EES the rational first-line erythromycin ester for institutional procurement.

Adult Outpatient Therapy Where GI Tolerability Determines Regimen Completion

In adult patients requiring oral erythromycin for respiratory tract infections, the 48.9% GI side-effect rate with EES versus 70.8% with enteric-coated base [3] and the significant reduction in abdominal pain over base in randomized comparison [6] translate to higher likelihood of 10-day regimen completion. For procurement in primary care or community pharmacy settings, selecting the ethylsuccinate formulation over base tablets directly addresses the most common cause of erythromycin discontinuation—GI intolerance.

Clinical Settings Requiring Macrolide Therapy in Patients with Hepatic Risk Factors

When a macrolide ester is required for patients with known hepatic impairment or concurrent hepatotoxic medications, erythromycin ethylsuccinate is the preferred erythromycin ester because the cholestatic hepatitis signal is mechanistically linked to the propionyl ester of estolate, not the ethylsuccinate ester [5]. This molecular-level safety differentiation—confirmed by cross-sensitivity challenge studies showing no reaction to ethylsuccinate in estolate-sensitive patients [5]—provides an evidence-based rationale for formulary inclusion of ethylsuccinate as the sole erythromycin ester in hepatology and transplant units.

Quote Request

Request a Quote for Erythromycin ethyl succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.